4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14(2)27-18-10-6-16(7-11-18)22(26)23-21-19-12-28-13-20(19)24-25(21)17-8-4-15(3)5-9-17/h4-11,14H,12-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQMIAPPMOMGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,4-c]pyrazole core.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through an alkylation reaction using isopropyl halides in the presence of a base.
Attachment of the Benzamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
4-Isopropoxy-N-(2-(4-Nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Key Difference : The p-tolyl group in the target compound is replaced by a 4-nitrophenyl group.
- Implications : The nitro group is strongly electron-withdrawing, which may reduce electron density in the pyrazole ring compared to the electron-donating methyl group in the p-tolyl derivative. This substitution could alter reactivity, solubility (nitro groups enhance polarity), and binding affinity in biological systems .
4-Bromo-N-[2-(4-Methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Key Differences: The isopropoxy group is replaced by bromine. A 5-oxo group is present in the thienopyrazole ring.
- The 5-oxo group introduces hydrogen-bonding capability, which could influence intermolecular interactions or catalytic activity .
Pyrazolo[3,4-d]pyrimidines and Pyrazolotriazolopyrimidines
Physicochemical Properties
Biological Activity
IUPAC Name
The IUPAC name for this compound is 4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide .
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its inhibitory activity against various cancer cell lines. A study highlighted that certain pyrazole derivatives could inhibit the BRAF(V600E) mutation, which is implicated in several cancers, particularly melanoma . This suggests that our compound may also have similar properties, warranting further investigation.
Anti-inflammatory Effects
In addition to antitumor activity, pyrazole derivatives are known for their anti-inflammatory effects. Compounds structurally related to this compound have shown promise in reducing inflammatory markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro . This property could make it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Recent studies have also explored the antimicrobial potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated moderate to excellent antifungal activity against various phytopathogenic fungi . The mechanism often involves disrupting cellular integrity and promoting cell lysis.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. The presence of specific functional groups significantly influences their pharmacological properties. For example:
- Isopropoxy Group : Enhances lipophilicity, potentially improving membrane permeability.
- Thieno[3,4-c]pyrazole Moiety : Contributes to the antitumor and anti-inflammatory activities.
A detailed SAR analysis can guide future modifications to enhance efficacy and reduce toxicity.
Study 1: Antitumor Efficacy
In a recent study, a series of pyrazole derivatives were synthesized and tested against melanoma cell lines. The results showed that compounds with a thieno-pyrazole scaffold exhibited IC50 values in the micromolar range against BRAF(V600E) mutated cells. The compound's structural features were correlated with its potency, highlighting the importance of further exploration of this class of compounds for cancer therapy .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of related pyrazole compounds. The study demonstrated that these compounds inhibited LPS-induced production of inflammatory cytokines in macrophages, suggesting a potential therapeutic application in treating chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
